CCR5 Antagonism: Potency Indication from Preliminary Screening
A preliminary pharmacological screening report indicates that 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide acts as a CCR5 antagonist, with potential for treating CCR5-mediated diseases such as HIV infection and rheumatoid arthritis [1]. However, this finding is a class-level inference; no direct head-to-head quantitative IC50 data against a named comparator (e.g., Maraviroc or Vicriviroc) has been publicly disclosed.
| Evidence Dimension | CCR5 antagonist activity (qualitative) |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist in preliminary screening |
| Comparator Or Baseline | No specific comparator named; baseline is untreated CCR5-mediated disease models |
| Quantified Difference | Not quantified |
| Conditions | In vitro pharmacological screening (details not provided in the publicly available snippet) |
Why This Matters
For researchers focused on CCR5-mediated pathways, the compound's annotation as a CCR5 antagonist flags it as a potential tool molecule, but the lack of quantitative differentiation demands in-house validation before selection over established antagonists.
- [1] Semantic Scholar. Author Profile: 张会利. Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. 2012. View Source
